N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide
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Overview
Description
N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide is a chemical compound with a complex structure that includes an amino group, a fluorophenoxy group, and a cyanoacetamide group
Preparation Methods
The synthesis of N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide typically involves the reaction of 4-fluorophenol with ethyl cyanoacetate in the presence of a base to form an intermediate product. This intermediate is then reacted with hydrazine hydrate to yield the final compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.
Chemical Reactions Analysis
N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide can be compared with similar compounds such as:
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]pyridine-4-carbohydrazide: This compound has a similar structure but includes a pyridine ring, which may confer different chemical and biological properties.
2-[1-amino-2-(4-fluorophenoxy)ethylidene]malononitrile: This compound is structurally related but has a malononitrile group instead of a cyanoacetamide group, affecting its reactivity and applications.
Properties
IUPAC Name |
N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-8-1-3-9(4-2-8)18-7-10(14)15-16-11(17)5-6-13/h1-4H,5,7H2,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSIWBFRNIWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NNC(=O)CC#N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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